4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine is a complex organic compound that features both morpholine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry and pharmaceutical applications. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of morpholine with piperazine in the presence of sulfonyl chloride. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antidiabetic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholinopiperidine: Shares the morpholine and piperidine moieties but lacks the sulfonyl groups.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Contains similar functional groups but has a carboxylic acid moiety.
Uniqueness
What sets 4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine apart is its dual sulfonyl groups, which enhance its solubility and reactivity. This unique structure allows for more versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H24N4O6S2 |
---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-(4-morpholin-4-ylsulfonylpiperazin-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C12H24N4O6S2/c17-23(18,15-5-9-21-10-6-15)13-1-2-14(4-3-13)24(19,20)16-7-11-22-12-8-16/h1-12H2 |
InChI-Schlüssel |
CUMAYYQTVLFUPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.